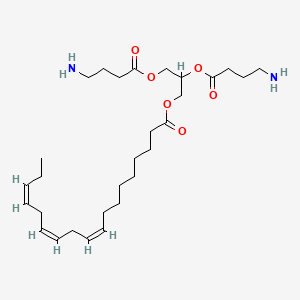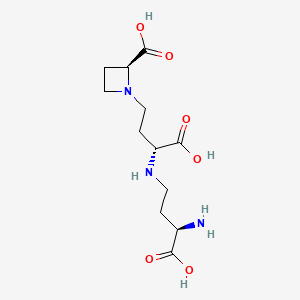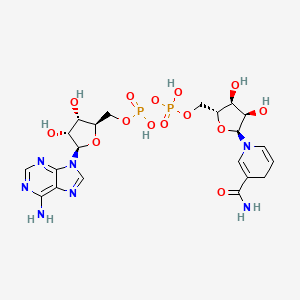![molecular formula C21H25ClN2O3 B1253728 3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone](/img/structure/B1253728.png)
3-(4-Chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)-2-azetidinone is a monobactam.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Microwave-Assisted Synthesis : A study by Mistry and Desai (2006) described the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which showed significant antibacterial and antifungal activities against a range of pathogens such as Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006).
Cytotoxic Activity : Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to explore their cytotoxic activity against cancer cells, revealing a potential anticancer effect of these compounds in vitro (Veinberg et al., 2003).
Antibacterial and Antifungal Derivatives : Patel and Patel (2017) synthesized azetidinone derivatives from chalcone, evaluating their antibacterial and antifungal activities. Their work contributes to developing novel antimicrobial agents (Patel & Patel, 2017).
Antimitotic Agents : Research by Greene et al. (2016) on 3-phenoxy-1,4-diarylazetidin-2-ones highlighted the discovery of potent antiproliferative compounds targeting tubulin, indicating their application as antitumor agents (Greene et al., 2016).
Antidepressant and Nootropic Agents : Thomas et al. (2016) investigated the antidepressant and nootropic activities of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, showcasing the CNS active potential of the azetidinone skeleton (Thomas et al., 2016).
Properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-4-[(3-methoxypropylamino)methyl]-1-(2-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C21H25ClN2O3/c1-15-6-3-4-7-18(15)24-19(14-23-12-5-13-26-2)20(21(24)25)27-17-10-8-16(22)9-11-17/h3-4,6-11,19-20,23H,5,12-14H2,1-2H3 |
InChI Key |
VRJHWQQXRLCCET-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(C(C2=O)OC3=CC=C(C=C3)Cl)CNCCCOC |
Canonical SMILES |
CC1=CC=CC=C1N2C(C(C2=O)OC3=CC=C(C=C3)Cl)CNCCCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[14]Annulene](/img/structure/B1253648.png)
![3-(3-Chlorophenyl)-1-[(1-methyl-3-indolyl)methyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1253650.png)
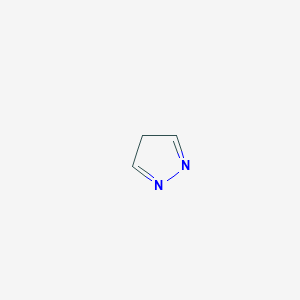
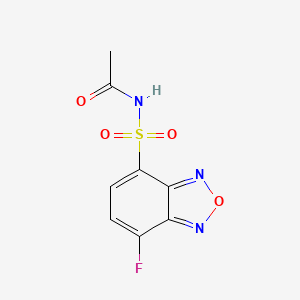
![4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1253655.png)



![N-[5-[3-[4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1253662.png)
